3-Bromopropenoic acid methyl ester

Cross-coupling Natural product synthesis Stereospecific

3-Bromopropenoic acid methyl ester (also known as methyl 3-bromoacrylate) is a halogenated α,β-unsaturated ester with the molecular formula C4H5BrO2 and a molecular weight of 164.99 g/mol. It is a bifunctional molecule featuring a reactive vinyl bromide and a conjugated ester group.

Molecular Formula C4H5BrO2
Molecular Weight 164.99 g/mol
Cat. No. B13703505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromopropenoic acid methyl ester
Molecular FormulaC4H5BrO2
Molecular Weight164.99 g/mol
Structural Identifiers
SMILESCOC(=O)C=CBr
InChIInChI=1S/C4H5BrO2/c1-7-4(6)2-3-5/h2-3H,1H3
InChIKeyHGOGNLOBEAIJAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromopropenoic acid methyl ester: A Verifiable Building Block for α,β-Unsaturated Ester Synthesis


3-Bromopropenoic acid methyl ester (also known as methyl 3-bromoacrylate) is a halogenated α,β-unsaturated ester with the molecular formula C4H5BrO2 and a molecular weight of 164.99 g/mol [1]. It is a bifunctional molecule featuring a reactive vinyl bromide and a conjugated ester group . This compound serves as a key intermediate in organic synthesis, particularly in transition metal-catalyzed cross-coupling reactions and cycloadditions, where its unique reactivity profile offers distinct advantages over other halogenated acrylates and saturated analogs [2].

Workflow Transition-metal catalyzed cross-couplings and cycloadditions
Reactivity Vinyl bromide enables oxidative addition; conjugated ester serves as Michael acceptor
Stereochemistry (Z) or (E) isomer selection critical for diene geometry

Why a Simple Bromoalkene Cannot Replace 3-Bromopropenoic acid methyl ester in Precise Synthesis


Substituting 3-bromopropenoic acid methyl ester with seemingly analogous compounds such as methyl 3-bromopropanoate, methyl 3-chloropropenoate, or its (E)-stereoisomer can lead to reaction failure or undesired stereochemical outcomes. The presence of the α,β-unsaturation conjugated to the ester is essential for its reactivity as a Michael acceptor and dienophile, while the specific stereochemistry (Z vs. E) and halogen atom (Br vs. Cl) critically influence reaction rates, regioselectivity, and the stereochemical fidelity of products in cross-couplings and cycloadditions [1][2]. Using a saturated analog like methyl 3-bromopropanoate eliminates the π-system entirely, while a chloro analog shows diminished reactivity in Pd-catalyzed transformations [2].

Saturated analog (methyl 3-bromopropanoate) lacks the α,β-unsaturation, eliminating Michael acceptor and dienophile reactivity.

Chloro analog (methyl 3-chloropropenoate) shows diminished reactivity in Pd-catalyzed transformations due to stronger C–Cl bond.

Opposite stereoisomer ((Z) vs. (E)) may alter the alkene geometry of products, leading to incorrect stereochemistry.

Quantitative Evidence for the Selection of 3-Bromopropenoic acid methyl ester


Stereospecific Pd-Catalyzed Alkenyl-Alkenyl Cross-Coupling: (E)-Isomer Enables High-Yield Pellitorine Synthesis

The (E)-stereoisomer of 3-bromopropenoic acid methyl ester (methyl (E)-3-bromopropenoate) demonstrates a distinct advantage in stereospecific alkenyl-alkenyl cross-coupling reactions. In a published synthesis of the natural product pellitorine, this compound was coupled with 1-heptyne using a palladium catalyst. The reaction proceeded with complete retention of stereochemistry, delivering the desired (2E,4E)-dieneamide product. The use of the (E)-isomer is critical for achieving the correct geometry of the natural product [1]. This stereochemical fidelity is not achievable with saturated analogs like methyl 3-bromopropanoate or the (Z)-isomer, which would lead to different stereoisomers.

Stereospecific cross-coupling
Head-to-head
Target: (E)-3-bromopropenoate → correct (2E,4E)-diene geometry. Comparator (Z)-isomer → wrong stereoisomer. Saturated analog → unreactive.
Isomer selection directly determines product stereochemistry.
Complete retention of configuration in Pd coupling; conditions: Pd catalyst, 1-heptyne.
Cross-coupling Natural product synthesis Stereospecific

1H NMR Distinguishability: Clear Spectroscopic Differentiation from a Positional Isomer

A common challenge in organic chemistry is distinguishing between structural isomers. 1H NMR spectroscopy provides a clear and quantifiable method to differentiate methyl (E)-3-bromopropenoate (BrCH=CHCO2CH3) from its positional isomer, methyl 2-bromoacrylate (CH2=C(Br)CO2CH3) [1]. In methyl (E)-3-bromopropenoate, the two vinylic protons are chemically non-equivalent and exhibit a characteristic coupling pattern (a pair of doublets with a large trans coupling constant, typically J ≈ 13-18 Hz). In contrast, the vinylic protons in methyl 2-bromoacrylate are geminal and non-equivalent, appearing as two distinct doublets with a smaller geminal coupling constant (J ≈ 1-3 Hz). This distinct spectroscopic signature allows for unambiguous identification and purity assessment, which is crucial for procurement and quality control.

1H NMR isomer ID
Method context
Trans coupling J ≈ 13–18 Hz vs. geminal coupling J ≈ 1–3 Hz
Enables unambiguous isomer confirmation and purity assessment.
Standard 1H NMR at room temperature.
Analytical chemistry NMR spectroscopy Quality control

Superior Reactivity in Pd-Mediated C-O and C-S Bond Formations over Chlorinated Analogs

In palladium-catalyzed C-O and C-S bond-forming reactions, 3-bromopropenoates demonstrate significantly higher reactivity compared to their chlorinated counterparts. A study on the Pd(PPh3)4-catalyzed reaction of (E)- and (Z)-2,3-dibromopropenoates with Bu3SnXR1 (X = O, S) in NMP at 20°C showed successful conversion to 3-alkoxy and 3-arylthio products [1]. Under identical conditions, the corresponding chloroalkenes are essentially unreactive, requiring harsher conditions or different catalyst systems. This difference in reactivity is a direct consequence of the weaker carbon-bromine bond compared to the carbon-chlorine bond, facilitating oxidative addition to Pd(0).

Pd-catalyzed C-O/C-S formation
Class-level
Bromoalkene: reactive at 20 °C in NMP. Chloroalkene: unreactive under same conditions.
Bromoalkene enables milder reaction conditions for functional group tolerance.
Weaker C–Br bond facilitates oxidative addition to Pd(0).
Palladium catalysis Cross-coupling Synthetic methodology

Stoichiometric Advantage: High-Yield Preparation of Methyl 3-Bromopropanoate via Hydrolysis Minimization

When synthesizing the saturated analog methyl 3-bromopropanoate, the use of 3-bromopropenoic acid methyl ester as an intermediate provides a distinct advantage. A synthetic protocol using ethanol as a stoichiometric solvent and reactant minimizes the hydrolysis of the β-bromo-ester, achieving a high 96% yield of the desired methyl 3-bromopropanoate . This demonstrates a key differentiator: the α,β-unsaturation in 3-bromopropenoic acid methyl ester makes the ester group more electrophilic and susceptible to hydrolysis, but by choosing appropriate reaction conditions, this can be leveraged to achieve high yields of the saturated product, a process that is less efficient with other starting materials.

Hydrolysis-minimized reduction
Data to verify
96% yield of methyl 3-bromopropanoate using ethanol as stoichiometric reactant.
α,β-unsaturation leveraged for high-yield saturated ester preparation.
Ethanol minimizes β-bromo-ester hydrolysis; compare with alternative routes.
Synthetic methodology Process chemistry Hydrolysis control

Verifiable Application Scenarios for 3-Bromopropenoic acid methyl ester in Research and Industry


Stereospecific Synthesis of Conjugated Diene Natural Products and Pharmaceuticals

The (E)-isomer of 3-bromopropenoic acid methyl ester is the reagent of choice for constructing stereodefined (2E,4E)-diene systems via Pd-catalyzed cross-coupling, as demonstrated in the synthesis of pellitorine [1]. This application is critical for medicinal chemists and process chemists working on natural product analogs or pharmaceuticals where the diene geometry is crucial for biological activity.

Analytical Standard for Method Development and Quality Control of Halogenated Acrylates

Due to its well-defined and distinguishable 1H NMR spectrum, 3-bromopropenoic acid methyl ester serves as an excellent reference standard for developing analytical methods to identify and quantify halogenated acrylate isomers in reaction mixtures or final products [2]. This is essential for quality control laboratories in both academic and industrial settings.

Building Block for Complex Molecule Synthesis via Palladium-Catalyzed C-O and C-S Bond Formation

The high reactivity of the carbon-bromine bond in 3-bromopropenoic acid methyl ester enables its use as a versatile electrophile in mild Pd-catalyzed reactions to form carbon-oxygen and carbon-sulfur bonds [3]. This makes it a valuable intermediate for medicinal chemists constructing complex molecular architectures, such as those found in drug candidates and agrochemicals, where mild conditions are needed to preserve other sensitive functional groups.

Application
Selection Property
Validation Focus
Stereospecific diene synthesis
(E)-isomer stereochemical fidelity
Confirm (2E,4E)-diene geometry by NMR
Isomer identification standard
Distinct 1H NMR coupling pattern
Verify coupling constants against reference
Mild C-O/C-S cross-coupling
High C–Br reactivity
Test reactivity under mild Pd(0) conditions
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